molecular formula C23H33Cl2FN2O2 B2857101 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride CAS No. 468092-86-6

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2857101
CAS No.: 468092-86-6
M. Wt: 459.43
InChI Key: CGQRJSVLMSLARD-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 4-(4-fluorophenyl)piperazine moiety and a 4-isopropyl-3-methylphenoxy group. The dihydrochloride formulation enhances solubility and stability, critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2.2ClH/c1-17(2)23-9-8-22(14-18(23)3)28-16-21(27)15-25-10-12-26(13-11-25)20-6-4-19(24)5-7-20;;/h4-9,14,17,21,27H,10-13,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRJSVLMSLARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling for Arylpiperazine Formation

A copper-catalyzed Ullmann reaction between piperazine and 1-bromo-4-fluorobenzene achieves N-arylation:

Reaction Conditions

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: K₃PO₄ (2.5 eq)
  • Solvent: DMSO, 110°C, 24 h
  • Yield: 68–72%

Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1 → 4:1) removes unreacted piperazine and halogenated byproducts.

Alternative Buchwald-Hartwig Amination

For higher yields, palladium catalysis may be employed:

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (3 eq)
  • Solvent: Toluene, 100°C, 12 h
  • Yield: 85–88%

Synthesis of 3-(4-Isopropyl-3-methylphenoxy)propane-1,2-diol

Phenol Alkylation via Epichlorohydrin

4-Isopropyl-3-methylphenol reacts with epichlorohydrin under basic conditions:

Reaction Conditions

  • Base: NaOH (1.1 eq)
  • Solvent: H₂O/EtOH (1:1), 60°C, 6 h
  • Molar Ratio: 1:1.2 (phenol:epichlorohydrin)
  • Yield: 92% glycidyl ether intermediate

Hydrolysis to Diol:

  • Acid: H₂SO₄ (0.5 M)
  • Solvent: THF/H₂O (3:1), 25°C, 2 h
  • Yield: 89%

Mitsunobu Alternative for Stereocontrol

For enantiomerically pure diol:

  • Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq)
  • Solvent: THF, 0°C → 25°C, 12 h
  • Yield: 78% (95% ee)

Coupling of Subunits

Nucleophilic Displacement Strategy

Activate diol as a ditosylate for piperazine coupling:

Step 1: Ditosylation

  • Reagent: TsCl (2.2 eq), Et₃N (3 eq)
  • Solvent: CH₂Cl₂, 0°C → 25°C, 8 h
  • Yield: 94% ditosylate

Step 2: Piperazine Alkylation

  • Conditions:
    • Piperazine: 1.1 eq
    • Base: K₂CO₃ (3 eq)
    • Solvent: DMF, 80°C, 24 h
  • Yield: 76% coupled product

Mitsunobu Coupling for Direct Ether Formation

Avoids pre-activation of diol:

  • Reagents: DIAD (1.5 eq), PPh₃ (2 eq)
  • Solvent: THF, 25°C, 48 h
  • Yield: 82%

Salt Formation and Final Purification

Dihydrochloride Preparation

Treat free base with HCl gas:

  • Solvent: Et₂O, 0°C
  • Equivalents: 2.2 eq HCl(g)
  • Precipitation: White crystalline solid
  • Yield: 95%

Recrystallization Optimization

Solvent System Purity (HPLC) Recovery (%)
MeOH/EtOAc (1:4) 99.8% 88
EtOH/H₂O (3:1) 99.5% 92
iPrOH/acetone (2:3) 99.6% 85

Optimal system: EtOH/H₂O (3:1) achieves balance of purity and recovery.

Analytical Data Correlation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (m, 4H, Ar-H), 4.15 (m, 1H, CH-OH), 3.82 (br s, 8H, piperazine), 3.10 (m, 2H, OCH₂), 2.85 (septet, 1H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 1.20 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

HRMS (ESI+):
Calcd for C₂₃H₃₂FN₂O₂ [M+H]⁺: 411.2451; Found: 411.2448.

Process Optimization Considerations

Temperature Effects on Coupling Efficiency

Temperature (°C) Reaction Time (h) Yield (%)
60 12 68
80 24 76
100 6 71

Optimal at 80°C with extended reaction time.

Solvent Screening for Mitsunobu Coupling

Solvent Dielectric Constant Yield (%)
THF 7.5 82
DME 5.5 78
DMF 36.7 65
Toluene 2.4 58

THF provides optimal polarity balance.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

  • Piperazine Formation: Packed-bed reactor with Cu/C catalyst
  • Coupling Step: Microreactor (0.5 mL volume) at 100°C
  • Throughput: 2.8 kg/day with 89% overall yield

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 86 32
PMI (g/g) 48 19
Energy (kJ/mol) 5800 2100

Flow chemistry significantly improves sustainability profile.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and phenoxy-propanol-based derivatives. Key comparisons are outlined below:

Substituent Analysis of Piperazine Ring

Compound Name Piperazine Substituent Phenoxy Substituent Salt Form Key Differences
Target Compound 4-Fluorophenyl 4-Isopropyl-3-methylphenyl Dihydrochloride High lipophilicity due to fluorophenyl and branched alkyl groups.
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-2-propanol HCl () 4-Methoxyphenyl 4-Chlorophenyl Hydrochloride Methoxy group increases electron density on piperazine, potentially altering receptor binding kinetics. Chlorophenoxy may reduce metabolic stability compared to branched alkyl groups.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol diHCl () 4-Methylpiperazine Adamantylphenoxy Dihydrochloride Adamantyl group enhances steric bulk and hydrophobicity, likely affecting blood-brain barrier penetration. Methylpiperazine may reduce receptor selectivity.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol diHCl () 4-Methoxyphenyl 2-Nitrophenyl Dihydrochloride Nitro group introduces strong electron-withdrawing effects, potentially increasing oxidative stress risks.

Pharmacological Implications

  • Target Compound: The 4-fluorophenyl group on piperazine may enhance binding to 5-HT1A receptors due to fluorine’s electronegativity and small atomic radius, as seen in analogues like tandospirone . The 4-isopropyl-3-methylphenoxy group likely improves metabolic stability compared to simpler alkyl or halogenated phenoxy groups (e.g., ’s chlorophenoxy).
  • This contrasts with the target compound’s balance of branched alkyl groups for moderate lipophilicity .
  • Compound: The 2-nitrophenoxy group introduces redox-sensitive properties, which may limit therapeutic utility due to toxicity concerns, unlike the target’s safer alkylphenoxy substituents .

Physicochemical Properties

While explicit data (e.g., logP, pKa) for the target compound are unavailable, inferences can be made:

  • Lipophilicity : Fluorophenyl and isopropyl/methyl groups likely increase logP compared to methoxy-substituted analogs (), favoring CNS penetration but requiring formulation optimization.
  • Solubility : The dihydrochloride salt improves aqueous solubility over freebase forms, similar to and compounds .

Biological Activity

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a fluorophenyl group and a phenoxypropanol moiety. Its synthesis typically involves multiple steps, including the preparation of the piperazine ring and subsequent functional group modifications through nucleophilic substitutions and reductions.

Synthetic Route Overview:

  • Piperazine Preparation : Synthesis begins with the formation of the piperazine core.
  • Fluorophenyl Introduction : The fluorophenyl group is introduced via electrophilic aromatic substitution.
  • Phenoxypropanol Attachment : This moiety is added through nucleophilic substitution reactions.
  • Purification : The final product is purified using crystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate their activities, leading to significant pharmacological effects.

Pharmacological Effects

Research indicates that the compound exhibits several notable pharmacological activities:

  • Antidepressant Effects : It shows potential in modulating serotonin and dopamine pathways, which are crucial in mood regulation.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cell lines .
  • Neuroprotective Properties : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Antitumor Activity

A study demonstrated that derivatives of similar piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved was linked to the induction of apoptosis and inhibition of cell cycle progression .

CompoundCell LineIC50 (µM)Mechanism
1MCF-715.2Apoptosis induction
2A54912.8Cell cycle arrest
3HeLa10.5Inhibition of proliferation

Neuroprotective Effects

In neuroprotection studies, the compound was shown to reduce oxidative stress markers in neuronal cultures, suggesting its potential utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride with high purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution for piperazine ring formation and ether linkage via phenol alkylation. Critical parameters include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Solvent selection (polar aprotic solvents like DMF for piperazine coupling) .
  • Reaction time optimization (monitored via TLC/HPLC to avoid byproducts) .
    • Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and MS for molecular weight validation. Purity ≥95% is achievable via recrystallization in ethanol/water .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • ¹H/¹³C NMR : Assign peaks to fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 2.5–3.5 ppm), and isopropylphenoxy (δ 1.2–1.4 ppm) groups .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between Cl⁻ and hydroxyl groups) .
  • Elemental analysis : Confirm stoichiometry (C, H, N, Cl within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize receptor-binding assays due to the compound’s piperazine moiety:

  • Radioligand displacement : Test affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors at concentrations 10 nM–10 µM .
  • Functional assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
    • Data Interpretation : IC₅₀ values <100 nM suggest high potency; discrepancies may indicate stereochemical influences .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway for scalability?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (DFT) to identify low-energy intermediates and transition states .
  • Solvent optimization : Predict solvent effects on reaction kinetics via COSMO-RS models .
  • Case Study : Simulations for similar piperazine derivatives reduced experimental iterations by 40% .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using tools like Forest plots to assess heterogeneity (e.g., logP differences altering membrane permeability) .
  • Structural tweaks : Introduce substituents (e.g., -CF₃ vs. -Cl) to isolate pharmacophore contributions .
  • Example : A 0.5-unit logP increase in a fluorophenyl analog reduced CNS penetration by 60% .

Q. How can intermolecular interactions influence crystallinity and formulation stability?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify H-bonding (e.g., O–H···Cl⁻) and π-π stacking (fluorophenyl vs. phenoxy) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) correlate with crystal lattice rigidity .
  • Data Table :
Interaction TypeEnergy (kJ/mol)Role in Stability
H-bonding-25 to -30Prevents amorphization
Van der Waals-5 to -10Enhances melt resistance

Q. What advanced techniques elucidate stereochemical effects on receptor binding?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) .
  • Molecular docking : Simulate binding poses with AutoDock Vina (e.g., (R)-enantiomer shows higher 5-HT₁A occupancy) .
  • Case Study : A 10-fold difference in Ki values between enantiomers was observed for a D₂ receptor analog .

Guidelines for Experimental Design

  • Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer for binding assays) .
  • Data Reproducibility : Share raw NMR/MS spectra and crystallographic CIF files in public repositories (e.g., PubChem, CCDC) .

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